1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Description

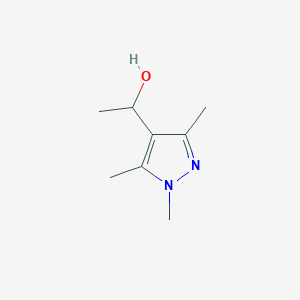

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXNNOQOYZJECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629691 | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007504-11-1 | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Structural Features and Molecular Architecture

Spectroscopic Characterization Techniques

Specific ¹H and ¹³C NMR data for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol are not available in the surveyed literature.

Detailed experimental IR spectral data for this compound, which would reveal its characteristic functional group vibrations, have not been found in public records.

While the molecular weight is known, specific mass spectrometry data, including fragmentation patterns for this compound, are not publicly documented.

Crystallographic Analysis and Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound were identified. Therefore, precise bond lengths, bond angles, and crystal system information cannot be provided.

Without crystallographic data, a conformational analysis of this compound in the crystalline state cannot be performed.

Stereochemical Assignment and Chirality Confirmation

The definitive assignment of the absolute configuration and the assessment of the enantiomeric purity of this compound are fundamental for its characterization. This involves a combination of spectroscopic, chromatographic, and potentially computational methods.

Mosher's Ester Analysis: A prevalent NMR-based technique for deducing the absolute configuration of chiral secondary alcohols is the Mosher's ester method. nih.govumn.edu This involves the separate reaction of the alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.eduyoutube.comspringernature.com This process creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the newly formed chiral ester will exhibit different chemical shifts in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be reliably determined. umn.edu

Competing Enantioselective Conversion (CEC): Another powerful technique is the Competing Enantioselective Conversion (CEC) method. This approach involves parallel reactions of the enantioenriched secondary alcohol with each enantiomer of a chiral kinetic resolution reagent. The absolute configuration is determined by observing the difference in the reaction rates between the two parallel reactions, which can be monitored by techniques such as thin-layer chromatography or ¹H NMR spectroscopy.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful non-destructive method for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with the computationally predicted spectrum for a known enantiomer (e.g., the (S)-enantiomer) obtained through density functional theory (DFT) calculations. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

X-ray Crystallography: Should a single crystal of an enantiomerically pure derivative of this compound be obtained, X-ray crystallography can provide an unambiguous determination of its absolute configuration. This is often achieved by co-crystallization with a chiral auxiliary of known absolute stereochemistry.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating the enantiomers of a racemic mixture and thereby assessing the enantiomeric purity of a sample. While specific chromatograms for this compound are not detailed in the surveyed literature, extensive research on the enantioselective separation of structurally related pyrazole (B372694) derivatives provides a strong basis for selecting appropriate analytical conditions. nih.govacs.org

Research on a series of 18 chiral 4,5-dihydro-1H-pyrazole derivatives has demonstrated that polysaccharide-based CSPs are highly effective for their resolution. nih.govacs.org Specifically, columns with cellulose (B213188) and amylose (B160209) derivatives as the chiral selectors have shown broad applicability. nih.govacs.orgchromatographyonline.com

Applicable Chiral Stationary Phases and Mobile Phases:

Based on studies of analogous compounds, both normal-phase and polar organic elution modes are effective for the chiral separation of pyrazole derivatives.

Normal-Phase Conditions: A mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as ethanol (B145695), has been shown to provide high resolution. nih.gov

Polar Organic Conditions: The use of polar organic solvents like methanol, ethanol, acetonitrile, or mixtures thereof can offer the advantage of shorter analysis times and sharp peak shapes. nih.govacs.org

The successful separation of a wide range of pyrazole derivatives on these types of columns suggests that a similar approach would be effective for the enantiomeric purity assessment of this compound. A screening of different polysaccharide-based columns and mobile phase compositions would likely yield a successful separation method.

Biological and Pharmacological Research Endeavors

Investigation of Bioactivity Profiles of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol and its Analogues

The pyrazole (B372694) nucleus is a fundamental scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. globalresearchonline.netnih.gov Research into compounds incorporating this heterocyclic ring has revealed significant potential in developing new therapeutic agents. globalresearchonline.net While direct and extensive research on this compound is limited in publicly available literature, the bioactivity of its structural analogues provides a clear indication of the potential therapeutic applications associated with this chemical class. These analogues have been widely investigated for their effects on enzymes, cellular pathways, and their potential as antimicrobial, anticancer, and anti-inflammatory agents. globalresearchonline.netmdpi.com

The pyrazole moiety is a key component in various enzyme inhibitors. mdpi.comnih.gov A significant area of investigation for pyrazole analogues is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the viability of certain pathogens and the progression of cancer. nih.govmdpi.com NMT catalyzes the attachment of myristic acid to the N-terminus of specific proteins, a process that is vital for membrane localization and signal transduction in oncogenic pathways. nih.govmdpi.com

An important analogue containing the 1,3,5-trimethyl-1H-pyrazol-4-yl group is DDD85646, a potent, substrate-competitive inhibitor of human NMT1. nih.gov This compound, chemically described as 2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, has reported IC₅₀ values in the nanomolar range (2–4 nM), highlighting its high affinity for the enzyme. nih.gov The pyrazole ring in such inhibitors plays a crucial role in binding to the enzyme's active site. nih.govmdpi.com Studies on NMT inhibitors have shown that a common mechanism involves the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme, a feature seen in pyrazole-containing inhibitors like DDD85646. mdpi.comddg-pharmfac.net The inhibition of NMT is considered a promising strategy for developing treatments for parasitic infections and various cancers. mdpi.commdpi.comddg-pharmfac.net

The structural versatility of the pyrazole core makes it a privileged scaffold for designing ligands that bind to a variety of biological receptors. researchgate.netmdpi.com The ability to substitute the pyrazole ring at different positions allows for the fine-tuning of steric and electronic properties, enabling specific interactions with receptor binding pockets. mdpi.com

One notable area of research involves the development of pyrazole-based inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a critical component in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the inflammatory response. nih.gov A series of N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors. These compounds demonstrate that the pyrazole scaffold can be effectively utilized to create ligands that modulate key receptors in inflammatory disease pathways. nih.gov

Analogues of this compound have been shown to exert significant effects on critical cellular pathways, particularly those involved in cell division and programmed cell death, which are key targets in cancer therapy.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell structure, transport, and the formation of the mitotic spindle during cell division. nih.govresearchgate.net Disruption of microtubule dynamics is a validated strategy for cancer treatment. nih.gov Numerous pyrazole and pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govmdpi.com For instance, a series of pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl moiety showed significant potency in inhibiting tubulin polymerization. nih.gov One lead compound from this series, 3q, was comparable to colchicine in its tubulin-polymerization inhibition activity and was found to disrupt the microtubule network within cells. nih.gov

Cell Cycle Arrest and Apoptosis Induction: By disrupting microtubule formation, these pyrazole-based compounds typically cause cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-destabilizing agents. nih.govmdpi.com This cell cycle arrest ultimately leads to the induction of apoptosis (programmed cell death). nih.gov Further research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown they can modulate apoptotic pathways by targeting the Bcl-2 protein, a key regulator of apoptosis. nih.govrsc.org Certain compounds in this class were found to decrease the expression of the anti-apoptotic Bcl-2 gene while increasing the expression of pro-apoptotic genes like Bax, p53, and Caspase-3, confirming their role in promoting cancer cell death. nih.gov

The pyrazole scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activity. globalresearchonline.netmdpi.com Research has demonstrated the efficacy of pyrazole derivatives against various pathogenic bacteria and fungi.

A study on 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety tested their activity against several microorganisms. researchgate.net The results, obtained using the disc diffusion method, showed that specific compounds exhibited good inhibitory activity against the bacteria Escherichia coli and Staphylococcus aureus, as well as the fungi Pyricularia oryzae and Rhizoctnia solani. researchgate.net Similarly, other synthesized pyrazole derivatives have shown potent antifungal activity against strains like A. fumigatus and F. oxysporum, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL. researchgate.net The antimicrobial potential is often linked to the specific substitutions on the pyrazole ring. researchgate.net The ethanol (B145695) extract of Eriosema robustum, which contains various phytochemicals, demonstrated significant activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. nih.gov

| Compound/Extract | Microorganism | Activity Noted | Source |

|---|---|---|---|

| 1,3,5-Trisubstituted-pyrazole derivatives (3c, 4c) | Escherichia coli, Staphylococcus aureus | Good inhibitory activity | researchgate.net |

| 1,3,5-Trisubstituted-pyrazole derivatives (3c, 4c) | Pyricularia oryzae, Rhizoctnia solani | Good inhibitory activity | researchgate.net |

| Fused pyrazole-pyrimidine derivative (37) | A. fumigatus, F. oxysporum | Potent antifungal activity (MIC 6.25 μ/ml) | researchgate.net |

| Eriosema robustum ethanol extract Fraction A | Staphylococcus aureus | Excellent activity (MIC 0.02 mg/ml) | nih.gov |

| Eriosema robustum ethanol extract Fraction A | Enterococcus faecalis, Escherichia coli | Excellent activity (MIC 0.04 mg/ml) | nih.gov |

The anticancer potential of pyrazole derivatives is one of the most extensively researched areas, stemming from their ability to modulate multiple biological targets and pathways crucial for cancer cell proliferation and survival. globalresearchonline.netnih.gov Their mechanisms of action often involve enzyme inhibition (like NMT) and the disruption of cellular processes as detailed previously. nih.govnih.gov

The U.S. National Cancer Institute (NCI) has evaluated numerous polysubstituted pyrazole derivatives against its panel of 60 human tumor cell lines. nih.gov In one study, a novel series of pyrazoles linked to different heterocyclic systems showed significant antiproliferative activity. Compound 9 from this series exhibited potent anticancer activity against the full panel of cell lines with a GI₅₀ MG-MID of 3.59 µM. nih.gov Other compounds were found to be highly selective, for instance, compounds 6a and 7 were particularly effective against the HOP-92 non-small cell lung cancer line with GI₅₀ values of 1.65 and 1.61 µM, respectively. nih.gov Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives identified compounds with potent cytotoxic activities against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. nih.gov

| Compound Series | Cell Line | Activity (GI₅₀/IC₅₀) | Source |

|---|---|---|---|

| Polysubstituted Pyrazole (Compound 9) | NCI-60 Panel Average (MG-MID) | 3.59 µM | nih.gov |

| Polysubstituted Pyrazole (Compound 9) | EKVX (Non-Small Cell Lung) | 1.9 µM | nih.gov |

| Polysubstituted Pyrazole (Compound 6a) | HOP-92 (Non-Small Cell Lung) | 1.65 µM | nih.gov |

| Polysubstituted Pyrazole (Compound 7) | HOP-92 (Non-Small Cell Lung) | 1.61 µM | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole (Compound III) | HOP-92 (Non-Small Cell Lung) | < 0.01 µM | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole (Compound III) | HCT-116 (Colon) | 0.018 µM | nih.gov |

Pyrazole derivatives have a long history in pharmacology as anti-inflammatory and analgesic agents. mdpi.comnih.gov The therapeutic potential of pyrazoles is highlighted by their presence in well-known anti-inflammatory drugs like celecoxib, which is a selective COX-2 inhibitor. nih.gov

Research has focused on synthesizing novel pyrazole derivatives with potent anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes. mdpi.comnih.gov For example, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives were evaluated for their in vitro anti-inflammatory effect, with one compound showing excellent inhibition (93.80%) compared to the standard drug diclofenac (B195802) sodium (90.21%). mdpi.com Another study synthesized new heterocyclic compounds incorporating pyrazole moieties and evaluated their ability to inhibit COX-2 expression. nih.gov Several of the synthesized compounds showed potent anti-inflammatory properties in vitro, with their activity enhanced by the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), which can improve binding to the COX-2 active site. nih.gov The anti-inflammatory effects of ethanol extracts containing various phenolic and flavonoid compounds have also been demonstrated in multiple studies. nih.govphcogj.com

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For a compound like this compound, SAR studies would systematically explore the contributions of both the substituted pyrazole ring and the ethanol side chain.

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the heterocyclic ring. mdpi.comresearchgate.net Modifications to the this compound structure would be undertaken to probe the chemical space around this scaffold and optimize for potency, selectivity, and pharmacokinetic properties.

Pyrazole Ring Modifications: The three methyl groups on the pyrazole ring are key targets for modification. Replacing the N1-methyl group with larger alkyl or aryl groups could influence binding affinity and metabolic stability. Similarly, altering the C3 and C5 methyl groups to other substituents (e.g., halogens, methoxy groups, or larger alkyl chains) would modulate the steric and electronic properties of the molecule, which is a common strategy in pyrazole-based drug design. nih.gov For instance, the introduction of acidic carboxyphenyl moieties has been shown to increase activity against certain enzymes in other pyrazole series. nih.gov

Ethanol Moiety Modifications: The 1-hydroxyethyl group at the C4 position is a critical functional handle.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one, would eliminate the chiral center and change the group's hydrogen bonding capacity from a donor/acceptor to just an acceptor, likely altering its interaction with biological targets.

Esterification/Etherification: Conversion of the hydroxyl group to an ester or ether could serve as a prodrug strategy or modify the compound's lipophilicity and cell permeability.

Chain Homologation: Extending the ethyl chain to a propyl, butyl, or other alkyl group would probe the size of the binding pocket it occupies.

A hypothetical SAR table based on common findings in pyrazole chemistry is presented below.

| Modification on Scaffold | Position | Substituent | Anticipated Impact on Activity | Rationale |

| Pyrazole | N1 | Hydrogen (demethylation) | Potential change in H-bonding, altered selectivity. | N-H can act as a hydrogen bond donor, unlike N-CH3. |

| Pyrazole | N1 | Larger Alkyl (e.g., Ethyl, Isopropyl) | May increase or decrease affinity depending on pocket size. | Probes steric tolerance at the N1 position. |

| Pyrazole | C3, C5 | Trifluoromethyl (CF3) | Potential increase in binding affinity and metabolic stability. | CF3 group can enhance lipophilicity and form specific interactions. |

| Ethanol Side Chain | Cα | Ketone (C=O) | Altered binding mode. | Loss of H-bond donor capability and chirality. |

| Ethanol Side Chain | Cα | Propane-2-ol | Potential decrease in activity. | Increased steric bulk may not be tolerated by the binding site. |

| Ethanol Side Chain | OH | O-Methyl Ether | Increased lipophilicity, loss of H-bond donation. | Can improve cell membrane permeability but may lose a key interaction. |

This table is illustrative and based on general principles of medicinal chemistry for pyrazole derivatives.

The ethanol moiety of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This results in the existence of two enantiomers: (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol and (S)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Therefore, a crucial aspect of the pharmacological investigation of this compound would involve the separation of the racemic mixture into its individual (R) and (S) enantiomers and the subsequent evaluation of their biological efficacy. It is highly probable that one enantiomer would show greater potency for a given biological target than the other.

Mechanisms of Biological Action at the Molecular Level

Understanding how a compound exerts its effects at a molecular level is critical for its development as a therapeutic agent. This involves identifying its direct protein targets and elucidating the downstream cellular pathways it modulates.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. mdpi.comnih.govresearchgate.net For this compound, docking studies would be instrumental in hypothesizing its binding mode within the active site of a target protein, such as a kinase or a cyclooxygenase enzyme. mdpi.commdpi.com

The analysis would typically reveal key interactions:

Hydrogen Bonds: The hydroxyl group of the ethanol moiety is a prime candidate for forming hydrogen bonds, acting as both a donor and an acceptor. researchgate.net The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The three methyl groups on the pyrazole ring and the methyl group on the ethanol side chain would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Alkyl Interactions: The aromatic pyrazole ring could interact with alkyl side chains of amino acids within the protein. nih.gov

A table summarizing potential interactions is shown below.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Ethanol -OH | Hydrogen Bond Donor/Acceptor | Ser, Thr, Tyr, Asp, Glu, His |

| Pyrazole N2 atom | Hydrogen Bond Acceptor | Lys, Arg, Asn, Gln |

| Pyrazole Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |

| Methyl Groups (N1, C3, C5, Ethanol) | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Met |

This table represents hypothetical interactions based on the compound's structure and general protein binding site characteristics.

Cell-based assays are essential for understanding a compound's biological effects in a cellular context. For this compound, a panel of assays would be employed to determine its mechanism of action.

Cytotoxicity Assays: Assays like the MTT or MTS assay would be used to determine the compound's effect on cell viability across various cell lines (e.g., cancer and normal cell lines). This helps identify potential anticancer activity and general toxicity. nih.govnih.gov For example, pyrazole-based analogues of combretastatin (B1194345) A-4 have shown potent cytotoxic activity against various cancer cell lines. nih.gov

Enzyme Inhibition Assays: If a specific enzyme is targeted (e.g., based on docking studies), in vitro kinase assays or other enzymatic assays would be performed to quantify the compound's inhibitory potency (e.g., IC₅₀ value). nih.gov

Reporter Gene Assays: To determine if the compound affects specific signaling pathways (e.g., NF-κB, STAT3), cells containing a reporter gene (like luciferase) linked to a pathway-responsive promoter would be used.

Apoptosis and Cell Cycle Analysis: If the compound shows cytotoxic effects, flow cytometry-based assays (e.g., Annexin V/PI staining) would be used to determine if it induces programmed cell death (apoptosis) and to analyze its impact on cell cycle progression. nih.govrsc.org

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific target. ijirss.comacs.orgtandfonline.com A pharmacophore model for this compound and its analogues could be developed based on a set of active compounds or the known structure of a ligand-protein complex.

The key pharmacophoric features of this compound would include:

A Hydrogen Bond Donor/Acceptor feature from the hydroxyl group.

Multiple Hydrophobic/Aromatic features from the trimethyl-pyrazole core.

Excluded volumes to define the steric limits of the binding site.

This model could then be used for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds that fit the pharmacophore and are therefore likely to be active at the same target. acs.org It also provides a 3D framework for designing new derivatives with improved potency and selectivity.

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Drug Discovery and Development

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in numerous biologically active compounds and approved drugs. ingentaconnect.comnih.govrsc.org This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties, including aromaticity and the ability to participate in various non-covalent interactions, which are crucial for binding to biological targets. nih.govglobalresearchonline.net The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug design. rsc.org

Precursor in Medicinal Chemistry Programs

While direct and extensive research on the biological activities of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is not yet widespread, its structural components suggest its significant potential as a precursor in medicinal chemistry programs. The pyrazole core is a cornerstone in the synthesis of a multitude of pharmacologically active agents. rsc.orgnih.gov The ethanol (B145695) substituent on the pyrazole ring provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The commercial availability of the related compound, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, underscores the utility of such substituted pyrazoles as building blocks in synthetic organic chemistry. It is plausible that this compound could be similarly employed, or potentially be a precursor to other key synthetic intermediates, such as the corresponding amine. Aminopyrazoles are a class of compounds with a broad spectrum of biological activities, including their use as kinase inhibitors. mdpi.com

A patent describing pyrazole-1-ethanol derivatives as possessing hypoglycemic and anti-convulsant properties further highlights the potential of this class of compounds in drug discovery. mdpi.com Although this patent covers a general class of compounds, it provides a strong rationale for exploring the therapeutic potential of specifically substituted pyrazole ethanols like the one in focus.

| Drug Name | Therapeutic Area |

| Celecoxib | Anti-inflammatory |

| Stanozolol | Anabolic steroid |

| Rimonabant | Anti-obesity (withdrawn) |

| Sildenafil | Erectile dysfunction |

| Fomepizole | Antidote for methanol/ethylene glycol poisoning |

| This table presents examples of drugs containing a pyrazole scaffold, illustrating the broad therapeutic relevance of this heterocyclic core. nih.govglobalresearchonline.net |

Development of Targeted Therapeutic Agents

The development of targeted therapeutic agents often relies on the modular synthesis of compounds, where a core scaffold is systematically functionalized to optimize binding to a specific biological target. The structure of this compound is well-suited for such an approach. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions within a protein's binding site, while the ethanol group can be modified to introduce additional functionalities that can enhance potency and selectivity. globalresearchonline.net

Research on pyrazole derivatives has led to the development of inhibitors for a variety of enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders. ingentaconnect.comrsc.org For instance, pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and myeloproliferative disorders. nih.gov The synthesis of novel pyrazole derivatives is an active area of research, with studies exploring their potential as antibacterial, antifungal, and anticancer agents. pharmaguideline.comnih.gov

Utility in Materials Science and Supramolecular Chemistry

The applications of pyrazole derivatives extend beyond medicine into the realm of materials science, where their coordination properties and ability to form ordered structures are highly valued.

Ligand Design for Metal Coordination Complexes

The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, making pyrazole-containing compounds valuable ligands in coordination chemistry. rsc.orgarabjchem.org These ligands can be used to construct a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. nih.govtandfonline.com

While specific studies on metal complexes of this compound are not prominent in the literature, the closely related hydroxymethyl-pyrazole derivatives have been successfully used in the synthesis of new ligands. researchgate.net The ethanol group of the title compound could be readily adapted for the synthesis of polydentate ligands, which are crucial for the construction of stable and functional coordination complexes. The ability of pyrazole-based ligands to form stable complexes with a variety of metals opens up possibilities for applications in catalysis, sensing, and gas storage. tandfonline.com

| Metal Ion | Potential Application of the Complex |

| Copper(II) | Catalysis, Antimicrobial materials |

| Zinc(II) | Luminescent materials, Sensing |

| Cobalt(II) | Magnetic materials, Catalysis |

| Iron(II/III) | Bioinorganic chemistry models, Catalysis |

| Palladium(II) | Cross-coupling catalysis |

| This table provides a hypothetical overview of potential applications based on the known coordination chemistry of pyrazole ligands with various metal ions. |

Self-Assembly and Nano-structure Formation

Supramolecular chemistry relies on non-covalent interactions to build complex and functional architectures from molecular components. The pyrazole ring, with its hydrogen bond donor and acceptor sites, is an excellent building block for supramolecular assembly. pharmaguideline.comglobethesis.com The hydroxyl group of this compound adds another dimension to its self-assembly potential, enabling the formation of hydrogen-bonded networks.

Studies on other pyrazole derivatives have demonstrated their ability to form well-defined supramolecular structures such as dimers, trimers, tetramers, and catemers through hydrogen bonding. globethesis.commdpi.com This predictable self-assembly behavior is crucial for the bottom-up fabrication of nanomaterials with controlled architectures. The interplay of hydrogen bonding and π-π stacking interactions in pyrazole-based systems can lead to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Prospects for Novel Pyrazole Alcohol Derivatives

The versatile nature of the pyrazole scaffold, combined with the reactivity of the ethanol side chain, suggests a bright future for the development of novel derivatives of this compound. The continued exploration of pyrazole-based compounds in drug discovery is likely to uncover new therapeutic applications for derivatives of this molecule. ingentaconnect.comrsc.orgrsc.org

In materials science, the design of new ligands based on this pyrazole alcohol could lead to the creation of novel MOFs and coordination polymers with tailored properties for specific applications, such as selective gas separation or catalysis. nih.gov Furthermore, a deeper understanding of the supramolecular chemistry of pyrazole alcohols will enable the rational design of new functional materials based on self-assembly. rsc.orgmdpi.com The synthesis of new pyrazole derivatives from readily available starting materials like propargyl alcohols is an expanding area of research, which could provide new routes to a wider range of functionalized pyrazole alcohols.

Exploration of Undiscovered Bioactivities

The pyrazole nucleus is a well-established pharmacophore, present in numerous therapeutic agents with a wide range of biological activities. nih.govmdpi.com This suggests that this compound could harbor undiscovered biological properties. Future research should focus on a systematic screening of this compound against various biological targets.

Table 1: Potential Bioactivities for Future Investigation

| Potential Activity | Rationale based on Structurally Related Compounds | Key Research Focus |

| Anticancer | Pyrazole derivatives have shown significant anticancer activity through various mechanisms, including the inhibition of kinases and other cell signaling pathways. nih.govresearchgate.net | Screening against a panel of cancer cell lines to determine cytotoxic and cytostatic effects. Investigation of the mechanism of action, such as apoptosis induction or cell cycle arrest. |

| Anti-inflammatory | The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2). nih.gov | Evaluation of inhibitory activity against COX-1 and COX-2 enzymes. In vivo studies using animal models of inflammation. |

| Antimicrobial | Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal properties. mdpi.com | Screening against a broad spectrum of pathogenic bacteria and fungi. Determination of minimum inhibitory concentrations (MICs). |

| Agrochemical | Substituted pyrazoles are utilized as active ingredients in herbicides and insecticides due to their ability to interfere with biological processes in pests. mdpi.com | Assessment of herbicidal activity against common weeds and insecticidal activity against agricultural pests. |

Detailed research findings on related 1,3,5-trimethylpyrazole (B15565) derivatives have shown promising acaricidal and insecticidal activities, providing a strong rationale for investigating similar properties in this compound. nih.govnih.gov For instance, novel 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives have exhibited significant mortality against Tetranychus cinnabarinus and Plutella xylostella. nih.govnih.gov

Development of Advanced Synthetic Methodologies

The synthesis of functionalized pyrazoles is a mature field of research, with numerous established methods. mdpi.comorganic-chemistry.org However, the development of more efficient, regioselective, and environmentally friendly synthetic routes remains a key objective. Future research into the synthesis of this compound and its derivatives could explore several advanced methodologies.

Table 2: Advanced Synthetic Strategies for Pyrazole Derivatives

| Methodology | Description | Potential Advantages |

| Flow Chemistry | Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields and safety. nih.gov | Enhanced reaction efficiency, scalability, and reduced reaction times. |

| Multicomponent Reactions (MCRs) | MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, increasing efficiency and reducing waste. mdpi.com | High atom economy, operational simplicity, and access to diverse molecular scaffolds. |

| Catalytic C-H Functionalization | Direct functionalization of C-H bonds offers a more atom-economical approach to creating new bonds, avoiding the need for pre-functionalized substrates. | Reduced synthetic steps and waste generation. |

| Green Chemistry Approaches | The use of environmentally benign solvents (e.g., water), catalysts, and energy sources (e.g., microwave irradiation) can significantly reduce the environmental impact of chemical synthesis. nih.govias.ac.in | Increased sustainability and reduced use of hazardous materials. |

Recent advancements in the synthesis of pyrazole derivatives include the use of novel catalysts, such as silica-functionalized catalysts, and innovative reaction conditions. bohrium.com The regioselective synthesis of highly functionalized pyrazoles from N-tosylhydrazones has also been reported as a versatile method. acs.org These methodologies could be adapted and optimized for the synthesis of this compound and its analogs.

Emerging Research Areas and Interdisciplinary Connections

The unique properties of pyrazole derivatives extend beyond medicinal chemistry, opening up opportunities for interdisciplinary research. Future investigations into this compound could forge connections with materials science and catalysis.

The incorporation of pyrazole moieties into polymers and other materials has led to the development of advanced materials with specialized optical and electronic properties. rroij.com Pyrazole derivatives have found applications as luminescent compounds and conducting polymers. numberanalytics.comnumberanalytics.com The specific substitution pattern of this compound could be exploited to design novel materials with unique characteristics.

In the field of catalysis, pyrazole-based ligands are known to form stable complexes with various metal ions, which can act as efficient catalysts in a range of chemical transformations. nih.govbohrium.com The ethanol moiety of this compound could serve as an additional coordination site, potentially leading to the development of novel catalysts with enhanced activity and selectivity. Furthermore, the chiral nature of this compound makes it an interesting candidate for asymmetric catalysis.

The exploration of nitrated pyrazole-based compounds as energetic materials is another emerging area. nih.gov While this specific application may require further functionalization of the pyrazole ring, it highlights the broad potential of this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol?

Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated ketones. For example, analogous compounds like 1-[3-(4-chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole are synthesized by refluxing hydrazine derivatives with diketones in ethanol under nitrogen, followed by extraction, drying, and purification via column chromatography . For this compound, a plausible route involves reacting trimethylpyrazole hydrazine with a suitable acetylating agent (e.g., acetylacetone) in ethanol, followed by sodium acetate-catalyzed cyclization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

- NMR spectroscopy (1H, 13C, DEPT, HSQC, HMBC) for assigning substituent positions and confirming regiochemistry.

- IR spectroscopy to identify functional groups (e.g., OH stretching at ~3400 cm⁻¹).

- Mass spectrometry (ESI-TOF or HRMS) for molecular weight confirmation.

- X-ray crystallography for unambiguous structural determination, especially when resolving ambiguities in NMR data. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Wear PPE: gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Perform reactions in a fume hood to avoid inhalation of vapors.

- Store waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning substituent positions on the pyrazole ring?

Answer: Discrepancies often arise due to overlapping signals or dynamic effects. Methodological approaches include:

- 2D NMR experiments : HSQC/HMBC to correlate proton and carbon shifts and confirm connectivity .

- Crystallographic validation : X-ray diffraction provides definitive bond lengths and angles. For example, crystal structures of related pyrazole derivatives (e.g., 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone) confirm substituent positions with R-factors < 0.05 .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer: Challenges include:

- Poor crystal growth due to high solubility in common solvents. Mitigation: Use mixed solvents (e.g., DMF-EtOH) for slow evaporation .

- Twinned crystals : Common in pyrazole derivatives. SHELXD or TWINLAWS in SHELX can model twinning .

- Thermal motion : Methyl groups may exhibit disorder. Refinement with anisotropic displacement parameters in SHELXL improves accuracy .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron-donating effect can be modeled to assess oxidation susceptibility.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

- Reactivity indices : Fukui functions and HOMO-LUMO gaps predict regioselectivity in substitution or cycloaddition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.